Calcium selenate

Description

Properties

IUPAC Name |

calcium;selenate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/Ca.H2O4Se/c;1-5(2,3)4/h;(H2,1,2,3,4)/q+2;/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VNTFOCYJYSPBMJ-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

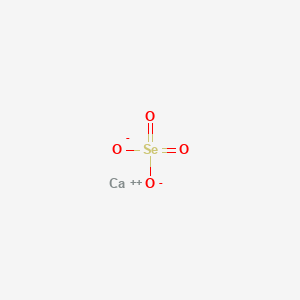

Canonical SMILES |

[O-][Se](=O)(=O)[O-].[Ca+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

CaSeO4, CaO4Se | |

| Record name | CALCIUM SELENATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/2793 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | calcium selenate | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Dictionary_of_chemical_formulas | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

7783-08-6 (Parent) | |

| Record name | Selenic acid, calcium salt (1:1) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014019911 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID90884730 | |

| Record name | Selenic acid, calcium salt (1:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90884730 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

183.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Calcium selenate is a white powder. | |

| Record name | CALCIUM SELENATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/2793 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

CAS No. |

14019-91-1 | |

| Record name | CALCIUM SELENATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/2793 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Selenic acid, calcium salt (1:1) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014019911 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Selenic acid, calcium salt (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Selenic acid, calcium salt (1:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90884730 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Calcium selenate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.034.390 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to Calcium Selenate: From Synthesis to Potential Applications

Authored For: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of calcium selenate (CaSeO₄), an inorganic compound of interest in various scientific domains. The document details its chemical and physical properties, provides explicit protocols for its synthesis, and explores its potential relevance in biological systems, particularly in the context of selenium's role in cellular signaling. This guide is intended to be a valuable resource for researchers investigating selenium-containing compounds and their applications in fields ranging from materials science to drug development.

Core Properties of this compound

This compound is a white, crystalline solid that is poorly soluble in water.[1] Its fundamental properties are summarized in the table below. It is important to note that while data for this compound is provided, its structural analogue, calcium sulfate (gypsum), is also included for comparative purposes due to the greater availability of data for the latter.

| Property | This compound (CaSeO₄) | Calcium Sulfate (CaSO₄) - for comparison |

| Chemical Formula | CaSeO₄ | CaSO₄ |

| Molar Mass | 183.05 g/mol [1] | 136.14 g/mol |

| Appearance | White crystalline powder[1] | White solid |

| Solubility in Water | Poorly soluble[1] | Sparingly soluble (2.4 g/L at 20 °C) |

| Crystal System | Not definitively available for CaSeO₄ dihydrate. Subhydrate (CaSeO₄·0.625H₂O) is trigonal. | Dihydrate (gypsum) is monoclinic. |

| Space Group | Subhydrate (CaSeO₄·0.625H₂O) is P3221. | Dihydrate (gypsum) is I2/a. |

| Thermodynamic Data | Standard Enthalpy of Formation (ΔH f⁰): Not readily available. | Standard Enthalpy of Formation (ΔH f⁰): -1434.11 kJ/mol[2] |

Experimental Protocols

Synthesis of this compound by Aqueous Precipitation

This protocol details a common and straightforward method for synthesizing this compound via the reaction of a soluble calcium salt with a soluble selenate salt in an aqueous solution.

Materials:

-

Calcium chloride (CaCl₂)

-

Sodium selenate (Na₂SeO₄)

-

Deionized water

-

Beakers

-

Stirring apparatus

-

Filtration apparatus (e.g., Büchner funnel and vacuum flask)

-

Filter paper

-

Drying oven

Procedure:

-

Prepare Reactant Solutions:

-

Prepare a 0.5 M solution of calcium chloride by dissolving the appropriate amount in deionized water.

-

Prepare a 0.5 M solution of sodium selenate by dissolving the appropriate amount in deionized water.

-

-

Precipitation:

-

Slowly add the sodium selenate solution to the calcium chloride solution while continuously stirring.

-

A white precipitate of this compound will form immediately.

-

Continue stirring for 1-2 hours to ensure the reaction goes to completion.

-

-

Isolation and Purification:

-

Collect the precipitate by vacuum filtration using a Büchner funnel and filter paper.

-

Wash the precipitate several times with deionized water to remove any unreacted salts.

-

Dry the purified this compound in a drying oven at 110°C for several hours until a constant weight is achieved.

-

Hydrothermal Synthesis of this compound Subhydrate

This protocol describes the conversion of this compound dihydrate to its subhydrate form under hydrothermal conditions.

Materials:

-

This compound dihydrate (CaSeO₄·2H₂O)

-

Deionized water

-

Hydrothermal autoclave

-

Furnace or heating mantle

Procedure:

-

Sample Preparation:

-

Place a known amount of this compound dihydrate into the Teflon liner of a hydrothermal autoclave.

-

Add a small amount of deionized water to create a slurry.

-

-

Hydrothermal Treatment:

-

Seal the autoclave and place it in a furnace or heating mantle.

-

Heat the autoclave to 463 K (190°C) and maintain this temperature for 24-48 hours.

-

The pressure inside the autoclave will increase due to the heating of water.

-

-

Product Recovery:

-

After the designated time, turn off the heat and allow the autoclave to cool to room temperature.

-

Carefully open the autoclave in a fume hood.

-

Collect the solid product and dry it in a desiccator. The resulting product will be this compound subhydrate (CaSeO₄·0.625H₂O).

-

Visualized Experimental Workflow

The following diagram illustrates the general workflow for the synthesis and characterization of this compound.

Caption: A flowchart illustrating the synthesis and characterization of this compound.

Relevance to Drug Development and Research

While direct studies on the pharmacological effects of this compound are limited, its potential significance can be inferred from the well-established biological roles of its constituent elements, selenium and calcium.

Selenium is an essential trace element that is a component of selenoproteins, which have antioxidant and anti-inflammatory properties. The dysregulation of selenium levels has been implicated in various diseases, including cancer and neurodegenerative disorders.

Calcium is a ubiquitous second messenger involved in a vast array of cellular processes, including signal transduction, muscle contraction, and neurotransmission. The interplay between selenium and calcium signaling pathways is an active area of research. For instance, selenoproteins are known to modulate intracellular calcium signaling.

Given these roles, this compound could serve as a selenium donor in various research contexts. Its low solubility might be advantageous for applications requiring a slow and sustained release of selenium. Further research is warranted to explore the potential of this compound in drug delivery systems and as a tool to investigate the intricate relationship between selenium and calcium in cellular physiology and pathology. The following diagram depicts a simplified calcium signaling pathway where selenoproteins, for which selenium is a key component, can exert a regulatory influence.

Caption: A simplified diagram of a calcium signaling pathway.

References

An In-depth Technical Guide to the Crystal Structure and Polymorphs of Calcium Selenate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the crystal structure and known polymorphs of calcium selenate (CaSeO₄). The information presented herein is intended to support research and development activities where a thorough understanding of the solid-state properties of this compound is essential. This document details the crystallographic parameters of anhydrous and hydrated forms of this compound, outlines experimental protocols for their synthesis and characterization, and illustrates the relationships between its various phases.

Introduction to this compound and its Polymorphs

This compound (CaSeO₄) is an inorganic compound that, like its well-studied sulfate analogue, gypsum, can exist in various crystalline forms, including anhydrous polymorphs and hydrated states. The specific crystalline form of a compound can significantly influence its physical and chemical properties, such as solubility, stability, and bioavailability. Understanding these different solid-state forms is therefore critical in fields ranging from materials science to pharmaceutical development.

This compound is known to crystallize in three anhydrous polymorphic forms: orthorhombic, monoclinic, and tetragonal. In addition, several hydrated forms have been identified, most notably the dihydrate (CaSeO₄·2H₂O), which is isostructural with gypsum, a hemihydrate (CaSeO₄·0.5H₂O), analogous to bassanite, and a subhydrate (CaSeO₄·0.625H₂O). The transitions between these forms are typically governed by temperature and hydration or dehydration conditions.

Crystal Structures of this compound Polymorphs and Hydrates

The crystallographic properties of the known polymorphs and hydrates of this compound are summarized in the following sections. The quantitative data is presented in tabular format for ease of comparison.

Anhydrous this compound (CaSeO₄)

Three distinct polymorphs of anhydrous this compound have been synthesized and characterized.[1]

-

Orthorhombic (CaSeO₄-o): This polymorph possesses a novel structure type that shares features with both zircon and anhydrite.[1]

-

Monoclinic: This form is isostructural with the mineral monazite.[1]

-

Tetragonal: This modification adopts a scheelite-type structure.[1]

Hydrated this compound

This compound forms several stable hydrates, with the dihydrate being the most common form under ambient conditions.

-

Dihydrate (CaSeO₄·2H₂O): This compound is isostructural with gypsum (CaSO₄·2H₂O). Its structure consists of layers of calcium and selenate ions, which are bonded together by sheets of water molecules.[2]

-

Subhydrate (CaSeO₄·0.625H₂O): This unique subhydrate can be formed through the hydrothermal conversion of the dihydrate form.[3] It features a trigonal crystal structure.[3]

Data Presentation: Crystallographic Parameters

The following tables summarize the key crystallographic data for the anhydrous polymorphs and hydrated forms of this compound. Data for the isostructural analogues, gypsum and bassanite, are provided for the dihydrate and hemihydrate forms, respectively, due to the limited availability of specific data for the selenate compounds.

Table 1: Crystallographic Data for Anhydrous this compound (CaSeO₄) Polymorphs

| Parameter | Orthorhombic[1] | Monoclinic[1] | Tetragonal[1] |

| Crystal System | Orthorhombic | Monoclinic | Tetragonal |

| Space Group | Cmca | P2₁/n | I4₁/a |

| a (Å) | 7.192(1) | 6.860(1) | 5.054(1) |

| b (Å) | 14.404(2) | 7.086(1) | 5.054(1) |

| c (Å) | 6.398(1) | 6.692(1) | 11.678(2) |

| α (°) | 90 | 90 | 90 |

| β (°) | 90 | 104.21(1) | 90 |

| γ (°) | 90 | 90 | 90 |

| Volume (ų) | 662.8 | 315.3 | 298.3 |

| Z | 8 | 4 | 4 |

Table 2: Crystallographic Data for Hydrated this compound and Analogues

| Parameter | Dihydrate (Gypsum Analogue)[2] | Subhydrate (CaSeO₄·0.625H₂O)[3] | Hemihydrate (Bassanite Analogue)[4] |

| Formula | CaSO₄·2H₂O | CaSeO₄·0.625H₂O | CaSO₄·0.5H₂O |

| Crystal System | Monoclinic | Trigonal | Trigonal |

| Space Group | I2/a | P3₂21 | P3₂21 |

| a (Å) | 5.679(5) | 6.963 | 6.86 |

| b (Å) | 15.202(14) | 6.963 | 6.86 |

| c (Å) | 6.522(6) | 6.349 | 12.7 |

| α (°) | 90 | 90 | 90 |

| β (°) | 118.43 | 90 | 90 |

| γ (°) | 90 | 120 | 120 |

| Volume (ų) | 495.7 | 266.3 | 522.5 |

| Z | 4 | 3 | 6 |

Experimental Protocols

This section provides detailed methodologies for the synthesis and characterization of this compound polymorphs, representative of the procedures cited in the literature.

Synthesis Protocols

-

Precursors: Start with this compound dihydrate (CaSeO₄·2H₂O) as the precursor material.

-

Apparatus: Utilize a Teflon-lined steel autoclave.

-

Procedure:

-

Place a sample of CaSeO₄·2H₂O in the Teflon liner.

-

Add a small amount of deionized water to create a saturated aqueous environment.

-

Seal the autoclave and place it in a programmable oven.

-

For Orthorhombic and Monoclinic Polymorphs: Heat the autoclave to 210 °C and maintain this temperature for a period of 24 to 72 hours.

-

For Tetragonal Polymorph: Heat the autoclave to 70 °C and maintain this temperature for several days to promote slow crystal growth.

-

-

Cooling: Allow the autoclave to cool slowly to room temperature.

-

Product Recovery: Recover the resulting crystals, wash them with deionized water, and dry them in air.

-

Precursor: Use this compound dihydrate (CaSeO₄·2H₂O).

-

Apparatus: A Teflon-lined steel autoclave is required.

-

Procedure:

-

Suspend CaSeO₄·2H₂O in deionized water within the Teflon liner.

-

Seal the autoclave and heat it to 463 K (190 °C).

-

Maintain the temperature for approximately 48 hours.

-

-

Cooling and Recovery: Cool the autoclave to room temperature. The resulting product will be hexagonal needles of CaSeO₄·0.625H₂O. Filter, wash with water, and air dry the crystals.

Characterization Protocols

-

Crystal Selection: Under a microscope, select a single crystal of suitable size (typically 0.1-0.3 mm in all dimensions) and quality (no visible cracks or defects).[5]

-

Mounting: Mount the selected crystal on a goniometer head using a suitable adhesive or oil on the tip of a glass fiber or in a cryo-loop.[6] For air- or moisture-sensitive crystals, mounting inside a sealed glass capillary is necessary.[6]

-

Data Collection:

-

Place the goniometer head onto the diffractometer.

-

Center the crystal in the X-ray beam.

-

Perform an initial set of diffraction scans to determine the unit cell parameters and Bravais lattice.

-

Based on the determined crystal system, devise a strategy for collecting a complete set of diffraction data by rotating the crystal through a series of angles.

-

-

Data Processing and Structure Refinement:

-

Integrate the raw diffraction images to obtain a list of reflection indices (h,k,l) and their corresponding intensities.

-

Apply corrections for factors such as Lorentz-polarization effects and absorption.

-

Solve the crystal structure using direct methods or Patterson methods to obtain an initial model of the atomic positions.

-

Refine the structural model against the experimental data using least-squares methods to obtain the final, precise atomic coordinates, bond lengths, and angles.

-

-

Sample Preparation: Accurately weigh a small amount of the sample (typically 5-10 mg) into an appropriate crucible (e.g., alumina or platinum).

-

Instrument Setup:

-

Place the sample crucible and an empty reference crucible into the analysis chamber.

-

Set the desired atmosphere (e.g., flowing air or inert gas like nitrogen) and flow rate (e.g., 50-100 mL/min).

-

-

Measurement Program:

-

Define the temperature program, which typically involves heating the sample from room temperature to a final temperature (e.g., 1400 °C) at a constant heating rate (e.g., 10-20 °C/min).

-

-

Data Analysis:

-

The TGA curve will show mass loss as a function of temperature, corresponding to dehydration or decomposition events.

-

The DSC or Differential Thermal Analysis (DTA) curve will show endothermic or exothermic peaks corresponding to phase transitions, melting, or decomposition. The thermal decomposition pathway for hydrated this compound generally follows the loss of water molecules to form anhydrous phases, which then decompose at higher temperatures.

-

Phase Relationships and Transformations

The different forms of this compound are interconnected through phase transformations, primarily driven by changes in temperature and water vapor pressure. The dihydrate is the stable phase at ambient conditions. Upon heating, it undergoes dehydration to form the hemihydrate or subhydrate, and subsequently the anhydrous forms. Further heating of the anhydrous form will eventually lead to decomposition.

References

An In-depth Technical Guide to the Synthesis of Calcium Selenate from Calcium Hydroxide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of calcium selenate from calcium hydroxide. The primary synthesis route involves the direct neutralization reaction between calcium hydroxide and selenic acid. This document outlines the chemical principles, experimental protocols, safety considerations, and characterization of the final product.

Introduction

This compound (CaSeO₄) is an inorganic compound with applications in various fields, including agriculture as a fertilizer supplement to enrich soils with selenium, and in animal nutrition.[1] In the context of drug development, selenium-containing compounds are of interest for their potential therapeutic properties. The synthesis of high-purity this compound is a critical step for its use in research and pharmaceutical applications. The most direct and common method for its preparation is the reaction of calcium hydroxide with selenic acid.[1]

Chemical Reaction and Stoichiometry

The synthesis is based on a classic acid-base neutralization reaction. Calcium hydroxide, a moderately strong base, reacts with selenic acid, a strong acid, to produce this compound and water. The balanced chemical equation for this reaction is:

Ca(OH)₂ + H₂SeO₄ → CaSeO₄ + 2H₂O

The stoichiometry of the reaction is a 1:1 molar ratio between calcium hydroxide and selenic acid.[2][3][4][5] This ratio is fundamental for calculating the requisite amounts of reactants to achieve a complete reaction with high yield.

Experimental Protocol

This section details a laboratory-scale procedure for the synthesis of this compound.

3.1. Materials and Equipment

| Materials | Equipment |

| Calcium Hydroxide (Ca(OH)₂) | Glass beakers |

| Selenic Acid (H₂SeO₄), 40% aqueous solution | Magnetic stirrer with stir bar |

| Deionized Water | pH meter or pH indicator strips |

| Burette | |

| Filtration apparatus (e.g., Buchner funnel) | |

| Filter paper | |

| Drying oven | |

| Analytical balance | |

| Personal Protective Equipment (PPE) |

3.2. Safety Precautions

Selenic acid is a highly corrosive and toxic substance. Appropriate safety measures must be strictly followed.

-

Personal Protective Equipment (PPE): Wear chemical-resistant gloves, safety goggles, and a lab coat.

-

Ventilation: All procedures involving selenic acid should be performed in a well-ventilated fume hood.

-

Handling: Avoid inhalation of vapors and contact with skin and eyes. In case of contact, flush immediately with copious amounts of water and seek medical attention.

3.3. Synthesis Procedure

-

Preparation of Calcium Hydroxide Slurry:

-

Weigh a stoichiometric amount of calcium hydroxide powder.

-

In a glass beaker, add the weighed calcium hydroxide to a calculated volume of deionized water to create a slurry. The concentration will depend on the desired scale of the reaction. Gentle stirring with a magnetic stirrer will aid in creating a uniform suspension.

-

-

Titration with Selenic Acid:

-

Carefully measure the required volume of 40% selenic acid solution based on the molar amount of calcium hydroxide used.

-

Slowly add the selenic acid solution to the calcium hydroxide slurry using a burette while continuously stirring. The addition should be dropwise to control the exothermic nature of the reaction and to ensure localized overheating is avoided.

-

Monitor the pH of the reaction mixture. The initial pH will be alkaline due to the calcium hydroxide. As selenic acid is added, the pH will decrease. The endpoint of the neutralization is reached when the pH is approximately 7.

-

-

Precipitation and Isolation of this compound:

-

As the reaction proceeds, this compound will precipitate out of the solution, as it is poorly soluble in water.[1]

-

Once the neutralization is complete, continue stirring for a period (e.g., 1-2 hours) to ensure the reaction goes to completion and to promote crystal growth.

-

Isolate the this compound precipitate by vacuum filtration using a Buchner funnel and filter paper.

-

Wash the precipitate with a small amount of cold deionized water to remove any soluble impurities.

-

-

Drying and Characterization:

-

Carefully transfer the filtered this compound to a watch glass or drying dish.

-

Dry the product in a drying oven at a moderate temperature (e.g., 80-100 °C) until a constant weight is achieved.

-

The final product is a white crystalline powder.[1]

-

Characterize the synthesized this compound using appropriate analytical techniques such as X-ray diffraction (XRD) to confirm the crystal structure and Fourier-transform infrared (FTIR) spectroscopy to identify functional groups.

-

Data Presentation

Table 1: Reactant Properties

| Compound | Molar Mass ( g/mol ) |

| Calcium Hydroxide (Ca(OH)₂) | 74.09 |

| Selenic Acid (H₂SeO₄) | 144.97 |

| This compound (CaSeO₄) | 185.04 |

Table 2: Example Stoichiometric Calculation for Synthesis

| Reactant | Molar Mass ( g/mol ) | Mass (g) | Moles |

| Ca(OH)₂ | 74.09 | 7.41 | 0.1 |

| H₂SeO₄ | 144.97 | 14.50 | 0.1 |

| Product | |||

| CaSeO₄ | 185.04 | 18.50 (Theoretical Yield) | 0.1 |

Visualizations

References

natural occurrence of calcium selenate in soils

An In-depth Technical Guide on the Natural Occurrence of Calcium Selenate in Soils

Introduction

Selenium (Se) is a naturally occurring trace element in the Earth's crust, and its concentration in soils varies widely depending on the parent rock material. The speciation of selenium in soils is critical as it governs its mobility, bioavailability, and potential toxicity. The most common inorganic forms of selenium in soils are selenite (SeO₃²⁻) and selenate (SeO₄²⁻). Selenate is the most oxidized and water-soluble form of selenium, making it more mobile and available for plant uptake.

In soils with a high calcium carbonate (CaCO₃) content, often referred to as calcareous or alkaline soils, the formation of this compound (CaSeO₄) is chemically plausible. Toxic seleniferous soils are often alkaline and contain free calcium carbonate, with selenate being the predominant water-soluble form of selenium. This guide provides a technical overview of the natural occurrence of selenate in various soil types, which serves as a proxy for understanding the potential presence of this compound, along with detailed experimental protocols for its determination and a visualization of the factors influencing its formation.

Data Presentation: Selenate Concentrations in Various Soil Parent Materials

Direct quantitative data on the is scarce in scientific literature. However, the concentration of total selenate in different soil parent materials can provide an indication of the potential for this compound formation, especially in calcium-rich environments. The following table summarizes the mean total selenium and selenate concentrations found in soils derived from different parent materials.

| Soil Parent Material | Mean Total Selenium (µg/kg) | Mean Selenate as % of Total Selenium | Notes |

| Shale | 736 - 2620[1] | 5% (except for one surface soil with 30%)[1][2] | Shale-derived soils generally have the highest selenium content. |

| Loess | - | 4 - 4.5%[1][2] | The mean total selenium content in loess soils can increase towards the surface in more weathered soils.[1] |

| Alluvium | - | 6 - 7%[1][2] | Alluvial soils tend to have a uniform total selenium content throughout their profiles.[1] |

| Sandstone | - | 8 - 11%[1][2] | Sandstone generally has the lowest selenium concentrations among the listed parent materials.[1] |

Experimental Protocols: Determination of Selenate in Soil

The following protocol outlines a detailed methodology for the determination of selenate concentrations in soil samples, based on established analytical techniques.[1][2]

Soil Sample Collection and Preparation

-

Sample Collection: Collect representative soil samples from the desired depth, typically the top 0-20 cm for surface analysis.[3] Use a clean, stainless-steel auger or shovel.[4] Place the samples in clean, labeled plastic bags.[5]

-

Air Drying: Spread the soil samples in a thin layer on a clean tray and allow them to air-dry at room temperature for several days until a constant weight is achieved.[6]

-

Sieving: Gently crush the air-dried soil using a mortar and pestle and pass it through a 2-mm sieve to remove coarse fragments and ensure homogeneity.[6]

Selenate Extraction

-

Extraction Solution: Prepare a 0.1 N Sodium Hydroxide (NaOH) solution.

-

Extraction Procedure:

-

Weigh 10 g of the prepared soil sample into a 50 mL centrifuge tube.

-

Add 25 mL of the 0.1 N NaOH extraction solution to the tube.

-

Seal the tube and shake it for 1 hour on a mechanical shaker to facilitate the extraction of selenate.

-

Centrifuge the suspension at 8000 rpm for 15 minutes.

-

Filter the supernatant through a 0.45 µm membrane filter to obtain a clear extract for analysis.[2]

-

Analytical Determination by Ion Chromatography-Inductively Coupled Plasma Mass Spectrometry (IC-ICP-MS)

-

Instrumentation: Utilize an ion chromatograph coupled to an inductively coupled plasma mass spectrometer. This setup allows for the separation of different selenium species followed by highly sensitive detection.

-

Chromatographic Conditions:

-

Analytical Column: An anion-exchange column suitable for the separation of selenite and selenate.

-

Mobile Phase: A suitable eluent, such as a gradient of sodium hydroxide or sodium carbonate/bicarbonate solution, to achieve separation of the selenium species.

-

Flow Rate: A constant flow rate, typically around 1 mL/min.

-

Injection Volume: Inject a known volume of the filtered soil extract (e.g., 100 µL).

-

-

ICP-MS Conditions:

-

RF Power: Set the radiofrequency power of the plasma to an appropriate level (e.g., 1550 W).

-

Gas Flows: Optimize the plasma, auxiliary, and nebulizer gas flow rates for maximum sensitivity.

-

Monitored Isotope: Monitor the most abundant selenium isotope, ⁸²Se or ⁷⁸Se, to quantify the concentration.

-

-

Quantification:

-

Prepare a series of calibration standards of known selenate concentrations in the same matrix as the soil extracts.

-

Generate a calibration curve by plotting the signal intensity against the concentration of the standards.

-

Determine the selenate concentration in the soil extracts by comparing their signal intensities to the calibration curve.

-

Mandatory Visualization: Factors Influencing Selenate Formation in Soil

The following diagram illustrates the key factors and processes that influence the formation and transformation of selenate in the soil environment.

References

An In-depth Technical Guide to the Chemical Properties and Reactivity of Calcium Selenate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Calcium selenate (CaSeO₄) is an inorganic compound that has garnered interest in various scientific fields, including agriculture, environmental science, and nutrition.[1] As a source of the essential micronutrient selenium, its biological activity is of particular relevance to researchers in drug development and life sciences.[1] This technical guide provides a comprehensive overview of the chemical properties and reactivity of this compound, with a focus on data-driven insights and detailed experimental context.

Chemical and Physical Properties

This compound is a white crystalline powder.[2] While often described as poorly soluble in water, other sources indicate it is water-soluble.[1][2] This discrepancy may be attributable to the existence of various hydrated forms. The properties of this compound are summarized in the table below.

| Property | Data | Reference(s) |

| Molecular Formula | CaSeO₄ | [1] |

| Molecular Weight | 183.05 g/mol | [1] |

| Appearance | White crystalline powder | [1][2] |

| Crystal Structure | Trigonal, Space Group P3221 (for subhydrate) | [3] |

| Solubility in Water | Poorly soluble | [1] |

| Melting Point | Decomposes at high temperatures | [1] |

| Decomposition Products | Calcium oxide (CaO) and Selenium dioxide (SeO₂) | [4] |

Reactivity Profile

This compound's reactivity is primarily characterized by its oxidizing properties and its thermal instability at elevated temperatures.

Thermal Decomposition

Under conditions of high heat, this compound undergoes decomposition to yield calcium oxide and selenium dioxide, as depicted in the following reaction:

CaSeO₄(s) → CaO(s) + SeO₂(g) [4]

Redox Behavior

As a selenate, the selenium atom in this compound exists in its highest oxidation state (+6), making the compound an effective oxidizing agent.[1] It can participate in redox reactions with both weak and strong reducing agents.[1] The standard redox potential for the selenate/selenite couple is a key indicator of its oxidizing strength:

SeO₄²⁻ + 2H⁺ + 2e⁻ ⇌ SeO₃²⁻ + H₂O, E⁰ = +0.8227 V [5]

This positive standard potential indicates that the reduction of selenate to selenite is thermodynamically favorable in the presence of a suitable reducing agent.

Reactivity with Acids and Bases

While specific detailed studies on the reactivity of this compound with a wide range of acids and bases are not extensively documented in the available literature, its behavior can be inferred from general chemical principles. As the salt of a strong acid (selenic acid) and a relatively strong base (calcium hydroxide), aqueous solutions of this compound are expected to be near neutral. It is likely to be relatively stable in dilute, non-reducing acids. In concentrated strong acids, protonation of the selenate ion may occur. Reaction with strong bases is not expected to significantly alter the selenate ion.

Experimental Protocols

Synthesis of this compound

Two primary methods for the synthesis of this compound are reported in the literature:

1. Reaction of Calcium Hydroxide with Selenic Acid

This method involves the direct neutralization of selenic acid with calcium hydroxide.[1]

-

Materials: Calcium hydroxide (Ca(OH)₂), Selenic acid (H₂SeO₄), Deionized water.

-

Procedure:

-

Dissolve a stoichiometric amount of calcium hydroxide in deionized water to create a saturated solution.

-

Slowly add a stoichiometric equivalent of selenic acid to the calcium hydroxide solution with continuous stirring.

-

The reaction is exothermic and will produce a precipitate of this compound.

-

Continue stirring for a sufficient period to ensure complete reaction.

-

Collect the this compound precipitate by filtration.

-

Wash the precipitate with deionized water to remove any unreacted starting materials.

-

Dry the product in an oven at a temperature below its decomposition point.

-

Ca(OH)₂(aq) + H₂SeO₄(aq) → CaSeO₄(s) + 2H₂O(l) [4]

2. Precipitation Method

This method relies on the low solubility of this compound to drive the reaction.[1]

-

Materials: Calcium carbonate (CaCO₃) or Calcium chloride (CaCl₂), Sodium selenate (Na₂SeO₄), Deionized water.

-

Procedure:

-

Prepare separate aqueous solutions of a soluble calcium salt (e.g., calcium chloride) and sodium selenate.

-

Slowly add the sodium selenate solution to the calcium chloride solution with constant agitation.

-

A white precipitate of this compound will form immediately due to its low solubility.

-

Allow the mixture to stir for a period to ensure complete precipitation.

-

Isolate the precipitate by filtration.

-

Wash the collected solid with deionized water to remove soluble byproducts (e.g., sodium chloride).

-

Dry the purified this compound.

-

CaCl₂(aq) + Na₂SeO₄(aq) → CaSeO₄(s) + 2NaCl(aq)

Characterization Techniques

The synthesized this compound can be characterized using a variety of analytical techniques to confirm its identity and purity:

-

X-ray Diffraction (XRD): To determine the crystal structure and phase purity.[6]

-

Fourier-Transform Infrared Spectroscopy (FTIR): To identify the characteristic vibrational modes of the selenate group.[6]

-

Inductively Coupled Plasma-Mass Spectrometry (ICP-MS): For elemental analysis to confirm the calcium and selenium content.[6]

-

Scanning Electron Microscopy (SEM): To observe the morphology and particle size of the crystalline powder.[6]

Biological Significance and Signaling Pathways

The biological effects of this compound are primarily attributed to its selenium content. Selenium is an essential trace element that is a component of selenoproteins, which play critical roles in antioxidant defense, thyroid hormone metabolism, and immune function.[1] While this compound itself is not a direct signaling molecule, the selenium it provides can influence various cellular signaling pathways.

Selenium compounds have been shown to modulate pathways such as the PI3K/Akt/mTOR and ERK1/2 signaling cascades, which are crucial in regulating cell growth, proliferation, and survival.[7] Furthermore, there is evidence of interplay between selenium and calcium signaling, particularly in the context of oxidative stress, where selenium may have protective effects against calcium dysregulation.

Below are diagrams illustrating a conceptual workflow for the synthesis and characterization of this compound, its fundamental redox chemistry, and a representative signaling pathway influenced by selenium.

Experimental workflow for this compound synthesis and characterization.

Redox states of selenium relevant to this compound reactivity.

References

- 1. mdpi.com [mdpi.com]

- 2. This compound | Ca.H2O4Se | CID 131873465 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Buy this compound | 14019-91-1 [smolecule.com]

- 5. tandfonline.com [tandfonline.com]

- 6. Selenite Substituted Calcium Phosphates: Preparation, Characterization, and Cytotoxic Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Selenium-Based Drug Development for Antioxidant and Anticancer Activity [mdpi.com]

The Biological Role of Calcium Selenate as a Selenium Source: A Technical Guide

Executive Summary

Selenium is an essential trace element critical for human health, primarily functioning through its incorporation into selenoproteins that play vital roles in antioxidant defense, redox signaling, and thyroid hormone metabolism. The biological activity of selenium is highly dependent on its chemical form. While organic selenium compounds and inorganic sodium salts (selenite and selenate) are extensively studied, there is a notable scarcity of direct research on calcium selenate (CaSeO₄). This technical guide synthesizes the available information on the biological role of the selenate ion (SeO₄²⁻), drawing primarily from studies on sodium selenate, to infer the function of this compound as a selenium source. This guide details the metabolism, bioavailability, and cellular mechanisms of selenate, its impact on key signaling pathways, and relevant experimental protocols, providing a foundational resource for researchers in the field.

Introduction to Selenium and its Chemical Forms

Selenium (Se) is a micronutrient indispensable for cellular function.[1] Its biological effects are mediated by a class of proteins known as selenoproteins, which contain the 21st proteinogenic amino acid, selenocysteine (Sec).[2][3] The human genome codes for 25 selenoproteins, many of which are oxidoreductases that protect cells from oxidative damage.[2] Key selenoproteins include Glutathione Peroxidases (GPxs), Thioredoxin Reductases (TrxRs), and Iodothyronine Deiodinases.[3]

Selenium can be supplemented in various forms:

-

Organic Selenium: Primarily selenomethionine (SeMet) and selenocysteine (Sec), found naturally in foods. SeMet can be nonspecifically incorporated into proteins in place of methionine.[4]

-

Inorganic Selenium: Includes selenite (SeO₃²⁻) and selenate (SeO₄²⁻) salts. These are commonly used in dietary supplements and for fortifying animal feed.

This compound is an inorganic form of selenium. Due to a significant lack of direct experimental data on this compound, its biological role is extrapolated from the well-documented behavior of the selenate anion and the known physiological roles of calcium.

Metabolism and Bioavailability of Selenate

The metabolic pathway of selenate is a multi-step process involving absorption, reduction, and incorporation into a universal selenium pool for selenoprotein synthesis.

Absorption and Cellular Uptake

Inorganic selenate is readily absorbed in the small intestine. Its chemical similarity to the sulfate ion (SO₄²⁻) means it is actively transported into cells via sulfate transporters.[5]

Intracellular Reduction and Selenoprotein Synthesis

Once inside the cell, selenate must be metabolically activated. The process involves a series of reduction steps:

-

Selenate to Selenite: Selenate (+6 oxidation state) is first reduced to selenite (+4 oxidation state). This is a crucial, energy-dependent step.

-

Selenite to Selenide: Selenite is further reduced to hydrogen selenide (H₂Se), the central precursor for selenoprotein synthesis. This reduction is primarily mediated by the thioredoxin and glutaredoxin systems.

-

Selenocysteine (Sec) Synthesis: Hydrogen selenide is used by the enzyme selenophosphate synthetase 2 (SEPHS2) to generate selenophosphate.[6] Selenophosphate serves as the selenium donor for the synthesis of Sec on its specific tRNA (tRNA^[Ser]Sec).

-

Selenoprotein Incorporation: The newly synthesized Sec-tRNA^[Ser]Sec is then incorporated into growing polypeptide chains at UGA codons, which are specially recoded from "stop" to "Sec" by the presence of a downstream SECIS (Selenocysteine Insertion Sequence) element in the mRNA.[6][7]

Bioavailability and the Role of Calcium

Bioavailability of selenium varies significantly by its chemical form. While organic forms like selenomethionine are generally considered to have higher retention, inorganic forms are rapidly absorbed and utilized for selenoprotein synthesis. Studies comparing different selenium sources are summarized below. It is important to note that dietary calcium levels can influence selenium absorption, with studies in dairy cows showing that calcium concentrations either significantly lower or higher than 0.8% of dry matter intake can reduce apparent selenium absorption.[8]

Comparative Efficacy and Toxicity

The choice of a selenium source for supplementation or therapeutic development depends on its efficacy in raising selenoprotein levels and its toxicity profile. Selenate is generally considered to have a different toxicity profile compared to selenite.

Table 1: Comparative Toxicity of Selenium Compounds

| Compound | Organism | Route | LD50 (mg Se/kg body weight) | Reference(s) |

|---|---|---|---|---|

| Sodium Selenite | Rat | Oral | 4.8–7.0 | [9] |

| Sodium Selenite | Pig | Oral | 13 | [10] |

| Sodium Selenite | Mouse | Oral | 3.2 | [9] |

| Sodium Selenate | Rat | Oral | ~2.5 (from drinking water studies) | [9] |

| Selenomethionine | Rat | Oral | No definitive LD50; toxic effects seen at higher chronic doses. | [9] |

| This compound | - | - | No data available |

| Calcium Selenite | - | - | No data available |[11] |

Note: Data for this compound is not available. Toxicity is generally attributed to the selenium moiety. Selenite is often reported to be more acutely toxic than selenate.

A study in growing swine directly compared calcium selenite to sodium selenite at dietary levels of 0.3, 5, and 15 ppm. The results indicated that calcium selenite was as effective as sodium selenite based on growth performance, tissue selenium concentrations, and glutathione peroxidase activities, with no significant differences observed between the two sources at each dietary level.[12] This suggests that for selenite, the cation (calcium vs. sodium) does not significantly alter its biological efficacy or toxicity in this context. A similar relationship can be cautiously inferred for selenate.

Impact on Cellular Signaling Pathways

Selenium, through its incorporation into selenoproteins, is a critical modulator of intracellular signaling pathways, particularly those governing inflammation and stress response.

NF-κB Signaling Pathway

The transcription factor Nuclear Factor-kappa B (NF-κB) is a master regulator of the inflammatory response. Under basal conditions, NF-κB is held inactive in the cytoplasm by its inhibitor, IκB. Upon stimulation by inflammatory signals (e.g., lipopolysaccharide [LPS] or cytokines), the IκB kinase (IKK) complex phosphorylates IκB, targeting it for degradation. This frees NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes. Selenium has been shown to suppress the activation of NF-κB.[13][14] This inhibitory effect helps to dampen excessive inflammatory responses.

References

- 1. The Effects of Selenium on Bone Health: From Element to Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. Selenium biovailability [ouci.dntb.gov.ua]

- 5. Biosynthesis, Engineering, and Delivery of Selenoproteins - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Selenoproteins: Molecular Pathways and Physiological Roles - PMC [pmc.ncbi.nlm.nih.gov]

- 7. bioinformaticaupf.crg.eu [bioinformaticaupf.crg.eu]

- 8. Effect of dietary calcium on selenium absorption by the nonlactating dairy cow - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. HEALTH EFFECTS - Toxicological Profile for Selenium - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 10. Selenium compounds - IDLH | NIOSH | CDC [cdc.gov]

- 11. echemi.com [echemi.com]

- 12. Efficacy of dietary sodium selenite and calcium selenite provided in the diet at approved, marginally toxic, and toxic levels to growing swine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Selenium suppresses the activation of transcription factor NF-kappa B and IRF3 induced by TLR3 or TLR4 agonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

An In-depth Technical Guide to Calcium Selenate: Properties, Synthesis, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of calcium selenate, a selenium compound of interest in various scientific and biomedical fields. This document details its chemical and physical properties, methods of synthesis, and explores its biological activities with a focus on its potential applications in research and drug development.

Chemical and Physical Properties of this compound

This compound (CaSeO₄) is an inorganic salt with properties that make it a subject of study in both chemistry and biology. A summary of its key identifiers and properties is presented below.

| Property | Value |

| CAS Number | 14019-91-1[1][2][3][4] |

| IUPAC Name | calcium;selenate[1][3] |

| Molecular Formula | CaSeO₄[1] |

| Molecular Weight | 183.05 g/mol [1] |

| Appearance | White crystalline powder[2] |

| Synonyms | Selenic acid, calcium salt (1:1)[2][3] |

Synthesis of this compound

The synthesis of this compound can be achieved through several laboratory methods. Below are detailed protocols for two common approaches.

Protocol 1: Reaction of Calcium Hydroxide with Selenic Acid

This method involves the direct neutralization of selenic acid with a calcium base.

Materials:

-

Calcium hydroxide (Ca(OH)₂)

-

Selenic acid (H₂SeO₄)

-

Deionized water

-

Stir plate and magnetic stir bar

-

pH meter

-

Filtration apparatus (e.g., Büchner funnel)

-

Drying oven

Procedure:

-

Dissolve a known quantity of calcium hydroxide in deionized water in a beaker with continuous stirring to create a saturated solution.

-

Slowly add a stoichiometric amount of selenic acid to the calcium hydroxide solution. Monitor the pH of the reaction mixture; the endpoint is near neutral pH.

-

Continue stirring for 2-3 hours at room temperature to ensure the reaction goes to completion.

-

Collect the resulting white precipitate of this compound by vacuum filtration.

-

Wash the precipitate with deionized water to remove any unreacted starting materials.

-

Dry the purified this compound in an oven at 100-110°C to a constant weight.

Protocol 2: Precipitation Reaction

This protocol utilizes a precipitation reaction between a soluble calcium salt and a soluble selenate salt.

Materials:

-

Calcium carbonate (CaCO₃)

-

Sodium selenate (Na₂SeO₄)

-

Deionized water

-

Stir plate and magnetic stir bar

-

Filtration apparatus

-

Drying oven

Procedure:

-

Prepare separate aqueous solutions of calcium carbonate and sodium selenate in deionized water.

-

Slowly add the sodium selenate solution to the calcium carbonate solution with vigorous stirring. A white precipitate of this compound will form.[2]

-

Continue stirring the mixture for 4-6 hours to maximize precipitation.

-

Isolate the this compound precipitate via vacuum filtration.

-

Wash the precipitate thoroughly with deionized water to remove sodium carbonate byproduct and any remaining reactants.

-

Dry the final product in an oven at 100-110°C.

Experimental Protocols for In Vitro Evaluation

The biological effects of selenium compounds are of significant interest in drug development, particularly in oncology. The following protocols are adapted from studies on related selenium compounds and can be applied to the investigation of this compound's in vitro activity.

Cell Culture and Maintenance

-

Cell Lines: Human cancer cell lines such as 4T1 breast cancer or U2OS osteosarcoma cells are suitable for these studies.[2]

-

Culture Medium: RPMI 1640 or DMEM, supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin, is typically used.[2]

-

Culture Conditions: Cells are maintained in a humidified incubator at 37°C with 5% CO₂.[1]

Preparation of this compound for Cell Treatment

-

Prepare a stock solution of this compound in sterile deionized water or a suitable buffer.

-

Sterilize the stock solution by passing it through a 0.22 µm filter.

-

Prepare a series of working concentrations by diluting the stock solution in the appropriate cell culture medium.

Cytotoxicity Assessment using MTT Assay

This assay determines the effect of this compound on cell viability.

Procedure:

-

Seed 2 x 10⁴ cells per well in a 96-well plate and incubate for 24 hours.[2]

-

Remove the culture medium and replace it with medium containing various concentrations of this compound. Include untreated control wells.

-

Incubate the plates for 24, 48, or 72 hours.

-

Add 15 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.[2]

-

Remove the MTT-containing medium and add 200 µL of Dimethyl Sulfoxide (DMSO) to each well to dissolve the formazan crystals.[2]

-

Measure the absorbance at 570 nm using a microplate reader.[2]

-

Calculate cell viability as a percentage of the untreated control.

Quantitative Data on Selenium Compounds in Biological Systems

The following tables summarize quantitative data from studies on selenium-containing compounds, which can serve as a reference for designing experiments with this compound.

Table 1: In Vitro Cytotoxicity of Calcium Sulfate Coated Selenium Nanoparticles (CaSO₄@SeNPs) on 4T1 Breast Cancer Cells [2]

| Compound | IC₅₀ (µg/mL) |

| SeNPs | ~80 |

| CaSO₄@SeNPs | ~15 |

Table 2: Effect of Selenite-Substituted Calcium Phosphates on the Viability of Osteosarcoma (U2OS) and Healthy Kidney (HEK 293) Cell Lines [5]

| Compound (Se/(P+Se) molar ratio) | U2OS Cell Viability Reduction | HEK 293 Cell Viability Reduction |

| CaP_Se1 (0.007) | >95% | No significant reduction |

| CaP_Se5 (0.029) | >95% | ~40% (1 day), ~90% (3 days) |

Signaling Pathways and Mechanistic Insights

Selenium compounds exert their biological effects through the modulation of various signaling pathways. The diagrams below illustrate key pathways potentially influenced by this compound.

Induction of Apoptosis

Selenium compounds are known to induce apoptosis in cancer cells through both caspase-dependent and independent mechanisms. This can involve the generation of reactive oxygen species (ROS) and the activation of downstream effector caspases.

Modulation of MAPK Signaling

The Mitogen-Activated Protein Kinase (MAPK) pathway is crucial in regulating cell proliferation, differentiation, and apoptosis. Selenium compounds have been shown to modulate this pathway, particularly the p38 and JNK branches.[6][7]

Interplay of Calcium Signaling and ROS

Selenium can influence intracellular calcium levels and is linked to endoplasmic reticulum (ER) stress.[8] This, coupled with ROS production, can create a signaling nexus that determines cell fate.

References

- 1. Selenite Substituted Calcium Phosphates: Preparation, Characterization, and Cytotoxic Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Fabrication of Calcium Sulfate Coated Selenium Nanoparticles and Corresponding In-Vitro Cytotoxicity Effects Against 4T1 Breast Cancer Cell Line - AJMB: Volume 13, Issue 4, Year 2021 - AJMB [ajmb.org]

- 3. mdpi.com [mdpi.com]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. Effects of Selenium in the MAPK Signaling Cascade - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Selenium modulates oxidative stress-induced cell apoptosis in human myeloid HL-60 cells through regulation of calcium release and caspase-3 and -9 activities - PubMed [pubmed.ncbi.nlm.nih.gov]

Spectroscopic Analysis of Calcium Selenate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Calcium selenate (CaSeO₄), an inorganic compound with structural similarities to calcium sulfate (gypsum), is of growing interest in various scientific fields, including its potential applications in drug development and as a selenium supplement. A thorough understanding of its structural and chemical properties is paramount for its effective utilization. Spectroscopic techniques such as Raman and Infrared (IR) spectroscopy, alongside X-ray Absorption Spectroscopy (XAS), provide powerful tools for the detailed characterization of this compound. This guide offers an in-depth overview of the spectroscopic analysis of this compound, presenting key quantitative data, detailed experimental methodologies, and visual workflows to support research and development efforts.

Vibrational Spectroscopy of this compound

Vibrational spectroscopy, encompassing both Raman and Infrared (IR) techniques, probes the fundamental vibrational modes of molecules and crystal lattices. These methods are highly sensitive to the local chemical environment and symmetry of the selenate (SeO₄²⁻) anion and the coordination of water molecules in hydrated forms of this compound.

Raman Spectroscopy

Raman spectroscopy is a non-destructive technique that provides detailed information about the vibrational modes of a sample. The selenate ion (SeO₄²⁻), belonging to the Td point group, has four fundamental vibrational modes: the symmetric stretching (ν₁), the doubly degenerate bending (ν₂), the triply degenerate antisymmetric stretching (ν₃), and the triply degenerate bending (ν₄) modes. In the solid state, interactions with the crystal lattice can lead to the splitting of these degenerate modes.

A standard protocol for the Fourier-Transform Raman (FT-Raman) analysis of solid this compound samples is outlined below.

-

Sample Preparation:

-

Anhydrous, subhydrate, and dihydrate forms of this compound should be synthesized and their phase purity confirmed by a complementary technique such as X-ray diffraction (XRD).

-

A small amount of the powdered sample is placed in a sample holder, typically an aluminum cup or a glass capillary tube. No further sample preparation is generally required.

-

-

Instrumentation:

-

A high-resolution FT-Raman spectrometer is employed.

-

Laser Source: A near-infrared (NIR) laser, such as a Nd:YAG laser operating at 1064 nm, is commonly used to minimize fluorescence.

-

Laser Power: The laser power should be optimized to maximize the Raman signal while avoiding sample degradation. A typical starting point is 100-300 mW.

-

Resolution: A spectral resolution of 2-4 cm⁻¹ is generally sufficient to resolve the key vibrational modes.

-

Data Acquisition: Spectra are typically collected over a wavenumber range of 100-4000 cm⁻¹. To improve the signal-to-noise ratio, multiple scans (e.g., 64 or 128) are co-added.

-

The following table summarizes the characteristic Raman peak positions for different hydration states of this compound.

| Vibrational Mode | CaSeO₄·2H₂O (Dihydrate) (cm⁻¹) | CaSeO₄·0.5H₂O (Subhydrate) (cm⁻¹) | CaSeO₄ (Anhydrite) (cm⁻¹) |

| ν₁(SeO₄²⁻) | ~885 | ~890 | ~895 |

| ν₂(SeO₄²⁻) | ~340, ~360 | ~345, ~365 | ~350, ~370 |

| ν₃(SeO₄²⁻) | ~910, ~930 | ~915, ~935 | ~920, ~940 |

| ν₄(SeO₄²⁻) | ~415, ~430 | ~420, ~435 | ~425, ~440 |

| O-H Stretching | ~3400-3600 | ~3400-3600 | - |

| H-O-H Bending | ~1630 | ~1630 | - |

Note: The exact peak positions may vary slightly depending on the specific crystalline form and experimental conditions. The splitting of degenerate modes is indicative of the local symmetry of the selenate ion in the crystal lattice.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a sample, providing complementary information to Raman spectroscopy. The selection rules for IR activity differ from those for Raman, making the combination of both techniques a powerful approach for a comprehensive vibrational analysis.

Attenuated Total Reflectance (ATR) is a widely used sampling technique in FTIR spectroscopy that requires minimal sample preparation.

-

Sample Preparation:

-

A small amount of the powdered this compound sample is placed directly onto the ATR crystal (e.g., diamond or germanium).

-

-

Instrumentation:

-

A Fourier-Transform Infrared (FTIR) spectrometer equipped with an ATR accessory is used.

-

Light Source: A broadband IR source, such as a globar or ceramic heater.

-

Detector: A deuterated triglycine sulfate (DTGS) or mercury cadmium telluride (MCT) detector.

-

Resolution: A spectral resolution of 4 cm⁻¹ is typically employed.

-

Data Acquisition: Spectra are recorded in the mid-IR range (4000-400 cm⁻¹). A background spectrum of the clean ATR crystal is collected and automatically subtracted from the sample spectrum. Typically, 16 to 32 scans are co-added.

-

The table below lists the characteristic IR absorption bands for this compound dihydrate.

| Vibrational Mode | CaSeO₄·2H₂O (Dihydrate) (cm⁻¹) |

| ν₁(SeO₄²⁻) | ~880 |

| ν₃(SeO₄²⁻) | ~900-950 (broad) |

| ν₄(SeO₄²⁻) | ~400-450 |

| O-H Stretching | ~3200-3600 (broad) |

| H-O-H Bending | ~1620, ~1685 |

| Water Librational Modes | ~500-800 |

Note: The IR spectrum of hydrated this compound is often dominated by the broad and intense absorption bands of the water molecules.

X-ray Absorption Spectroscopy (XAS) of this compound

X-ray Absorption Spectroscopy (XAS) is a powerful element-specific technique that provides information on the local geometric and electronic structure of a specific element in a sample. For this compound, XAS at the Se K-edge can be used to determine the oxidation state of selenium and its coordination environment (i.e., the number and distance of neighboring atoms).

-

Sample Preparation:

-

The powdered this compound sample is uniformly spread onto a sample holder, often using Kapton tape, or pressed into a pellet.

-

The concentration of the sample may need to be adjusted to achieve an appropriate absorption edge step.

-

-

Instrumentation (Synchrotron-based):

-

XAS measurements are typically performed at a synchrotron radiation facility to achieve the required high X-ray flux and energy resolution.

-

A double-crystal monochromator is used to select the desired X-ray energy.

-

The X-ray absorption is measured in transmission mode for concentrated samples or in fluorescence mode for dilute samples, using ion chambers or a fluorescence detector, respectively.

-

-

Data Acquisition and Analysis:

-

The X-ray energy is scanned across the Se K-edge (12.658 keV).

-

The X-ray Absorption Near Edge Structure (XANES) region, which provides information on the oxidation state and coordination geometry, is analyzed by comparison with reference spectra of known selenium compounds.

-

The Extended X-ray Absorption Fine Structure (EXAFS) region is analyzed to determine the radial distribution of atoms around the central selenium atom, providing information on bond distances and coordination numbers.

-

Due to the lack of specific XAS data for pure this compound in the initial search, a representative table of expected parameters based on studies of other selenate-containing materials is not provided here. However, the technique is highly valuable for probing the local structure of selenium in various matrices.

Visualizing Experimental Workflows and Relationships

The following diagrams, generated using the DOT language, illustrate the general workflow for the spectroscopic analysis of this compound and the relationship between the different spectroscopic techniques.

Caption: General workflow for the spectroscopic analysis of this compound.

Caption: Relationship between spectroscopic techniques for this compound analysis.

Conclusion

Methodological & Application

Application Notes: Calcium Selenate for Selenium Biofortification of Crops

1. Introduction

Selenium (Se) is an essential micronutrient for human and animal health, playing a critical role in antioxidant defense systems, thyroid hormone metabolism, and immune function.[1] Selenium deficiency affects a significant portion of the global population, leading to increased susceptibility to various diseases. Biofortification, the process of increasing the micronutrient content of staple crops during their growth, is a sustainable and effective strategy to combat this deficiency.[2][3]

Calcium selenate (CaSeO₄) is an excellent candidate for agronomic biofortification. It provides selenium in the form of selenate (SeO₄²⁻), which is highly mobile in the soil and readily taken up by plant roots through sulfate transport channels.[1][4] This high bioavailability makes it more efficient for translocation to edible plant parts compared to other forms like selenite. Furthermore, the presence of calcium, an essential secondary macronutrient, can confer additional benefits to plant health by strengthening cell walls and improving soil structure.

These application notes provide researchers, scientists, and drug development professionals with a comprehensive overview and detailed protocols for utilizing this compound in selenium biofortification studies.

2. Mechanism of Action: Selenium Uptake and Assimilation

Selenium's chemical similarity to sulfur means it shares the same uptake and metabolic pathways in plants.[1]

-

Uptake: Selenate (SeO₄²⁻) from the soil or foliar spray is actively transported into root cells (or leaf cells) primarily via high-affinity sulfate transporters (SULTRs).[4][5]

-

Translocation: Once inside the plant, selenate is highly mobile and is efficiently transported from the roots to the shoots and grains via the xylem.[6]

-

Assimilation: Within the plastids of plant cells, selenate is assimilated into organic selenium compounds. This multi-step process, analogous to sulfur assimilation, involves:

-

Activation of selenate to adenosine 5'-phosphoselenate (APSe).

-

Reduction of APSe to selenite (SeO₃²⁻), then to selenide (Se²⁻).

-

Incorporation of selenide into the amino acid skeleton of O-acetylserine (OAS) to form selenocysteine (SeCys). . Selenocysteine can then be converted to selenomethionine (SeMet).[1][5]

-

These selenoamino acids can be incorporated into proteins or methylated to form volatile compounds like dimethyl selenide (DMSe).[1][6] The accumulation of organic selenium species like SeMet in edible crop portions is particularly desirable due to their high bioavailability in the human diet.

Diagram: Selenium Uptake and Assimilation Pathway

Caption: Selenate uptake via sulfate transporters and its assimilation pathway.

3. Application Notes

-

Choice of Compound: this compound is preferred over sodium selenate where there is a concern for soil sodicity or when supplemental calcium is beneficial for the crop or soil structure. Selenate forms are generally more effective for biofortification of grains and shoots than selenite forms due to their higher mobility within the plant.[7]

-

Application Method: The choice between foliar and soil application depends on the crop, soil type, and experimental goals.

-

Foliar Application: Offers rapid nutrient uptake and bypasses potential soil interactions that might limit selenium availability.[8] It is highly efficient, often requiring lower application rates than soil methods.[9]

-

Soil/Hydroponic Application: Ensures a continuous supply of selenium throughout the plant's growth cycle. This method is suitable for controlled environment studies (hydroponics) or for amending Se-deficient soils for long-term benefit.

-

-

Dosage and Timing: Selenium operates within a narrow window between essentiality and toxicity. Optimal application rates are crop-specific and must be determined empirically. Application timing can influence selenium accumulation in specific plant tissues; for example, application during the grain-filling stage can significantly boost selenium content in cereals.

-

Safety Precautions: Selenium can be toxic at high concentrations. Researchers must wear appropriate personal protective equipment (PPE), including gloves and safety glasses, when handling concentrated this compound solutions. All materials should be clearly labeled, and waste should be disposed of according to institutional guidelines.

4. Data Presentation: Selenate Application in Crop Biofortification

The following tables summarize quantitative data from studies using selenate for biofortification. Note: Most published studies have utilized sodium selenate; these values serve as a strong starting point for developing protocols with this compound after adjusting for molecular weight.

Table 1: Foliar Application of Selenate

| Crop | Compound Used | Application Rate/Concentration | Resulting Se in Edible Part (Dry Weight) | Reference |

|---|---|---|---|---|

| Wheat | Sodium Selenate | 1 kg/ha product (33% ZnSO₄·H₂O) + 5 foliar sprays | 62 mg/kg (biofortified) vs. 27 mg/kg (control) | [10] |

| Rice | Sodium Selenate | 25, 50, 100 g Se/ha | Up to ~2.5 mg/kg | [2] |

| Bermudagrass (Hay) | Sodium Selenate | Solution of 8.8 g/L sprayed on field | 10.8 mg/kg (biofortified) vs. 0.1 mg/kg (control) |[7] |

Table 2: Soil/Hydroponic Application of Selenate

| Crop | Application Method | Selenium Concentration in Medium | Resulting Se in Edible Part (Dry Weight) | Reference |

|---|---|---|---|---|

| Wheat | Soil | 10 g/ha (as selenite) | 234 µg/kg vs 33 µg/kg (control) | [11] |

| Lettuce | Hydroponics | 2-15 µM (as selenate) | Significant increase, non-toxic below 20 µM |[10] |

5. Experimental Protocols

Diagram: General Experimental Workflow for Biofortification

Caption: A typical workflow for a selenium biofortification experiment.

Protocol 1: Foliar Application of this compound

-

Preparation of Stock Solution (e.g., 1000 mg/L Se):

-

This compound (CaSeO₄) has a molecular weight of approximately 183.04 g/mol . Selenium (Se) has a molecular weight of approximately 78.96 g/mol .

-

To prepare a 1000 mg/L (1 g/L) Se stock solution, dissolve (183.04 / 78.96) = 2.318 g of CaSeO₄ in deionized water and bring the final volume to 1 liter in a volumetric flask.

-

Store the stock solution in a cool, dark place.

-

-

Preparation of Working Solution:

-

Dilute the stock solution to the desired final concentration (e.g., 10-100 mg Se/L). Refer to Table 1 for guidance on concentration ranges.

-

Add a non-ionic surfactant (e.g., Tween 20 at 0.05% v/v) to the working solution to ensure even leaf coverage.

-

Perform a jar test by mixing all components in a small container to check for precipitation or incompatibility before loading the sprayer.[12]

-

-

Application:

-

Apply the solution as a fine mist using a calibrated sprayer, ensuring thorough coverage of the plant foliage, including the undersides of leaves where stomata are more numerous.[9]

-

The optimal time for application is early morning or late afternoon to maximize stomatal opening and reduce evaporation.[9]

-

Apply at the desired plant growth stage (e.g., tillering, booting, or grain filling for cereals).

-

Include a control group sprayed only with water and surfactant.

-

Protocol 2: Hydroponic Application of this compound

-

Preparation of Stock Solution:

-

Prepare a concentrated stock solution of CaSeO₄ as described in Protocol 1.

-

-

Application to Nutrient Solution:

-

Calculate the volume of stock solution required to achieve the desired final selenium concentration in the total volume of the hydroponic nutrient solution (e.g., 2-20 µM).

-

Add the calculated volume of the CaSeO₄ stock solution to the nutrient reservoir and mix thoroughly.

-

Ensure the addition of this compound does not cause precipitation of other nutrients, particularly phosphates. It may be necessary to use a two-tank (A/B) nutrient system, adding the this compound to the calcium nitrate tank.

-

-

System Maintenance:

-

Monitor the pH and electrical conductivity (EC) of the nutrient solution daily and adjust as needed.

-

Replenish the nutrient solution regularly to maintain the target selenium concentration.

-

Grow a control group in a separate hydroponic system without added selenium.

-

Protocol 3: Quantification of Selenium in Plant Tissues by ICP-MS

-

Sample Preparation:

-

Harvest plant tissues and wash them thoroughly with deionized water to remove any surface contamination.

-

Separate the plant into different parts (e.g., roots, stems, leaves, grains) as required by the experimental design.

-

Dry the samples in a forced-air oven at 60-70°C until a constant weight is achieved.

-

Grind the dried samples into a fine, homogeneous powder using a stainless-steel mill or mortar and pestle.

-

-

Microwave-Assisted Acid Digestion:

-

Safety: This procedure must be performed in a fume hood using acid-resistant gloves and safety goggles.

-

Weigh approximately 100-300 mg of the dried, ground plant material into a clean microwave digestion vessel.[13]

-

Carefully add 5-7 mL of high-purity concentrated nitric acid (HNO₃) to the vessel.[14]

-

If the sample has high silica content, a small amount of hydrofluoric acid (HF) may be required. For certain elements, hydrochloric acid (HCl) may be added.[13]

-

Close the vessels and place them in the microwave digestion system.

-

Use a pre-programmed method for plant tissue digestion, which typically involves a gradual ramp to a high temperature (e.g., 180-200°C) and pressure, followed by a hold period to ensure complete digestion.[13]

-

-

Sample Dilution and Analysis:

-

After digestion and cooling, carefully open the vessels in the fume hood.

-

Quantitatively transfer the digestate to a 50 mL volumetric flask. Rinse the vessel multiple times with deionized water and add the rinsate to the flask.

-

Bring the solution to the final volume with deionized water.

-

The sample is now ready for analysis. Introduce the solution into an Inductively Coupled Plasma Mass Spectrometer (ICP-MS) calibrated with certified selenium standards.

-

Include certified reference materials (e.g., spinach leaves, rice flour) in the digestion and analysis batch for quality control.

-

References

- 1. frontiersin.org [frontiersin.org]

- 2. scribd.com [scribd.com]

- 3. Food fortification - Wikipedia [en.wikipedia.org]

- 4. Selenium transport and metabolism in plants: Phytoremediation and biofortification implications - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]